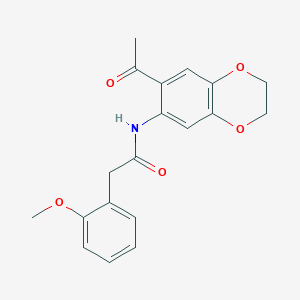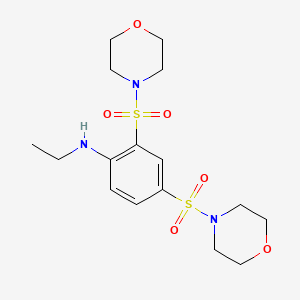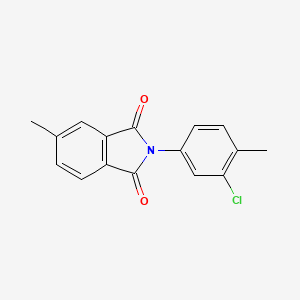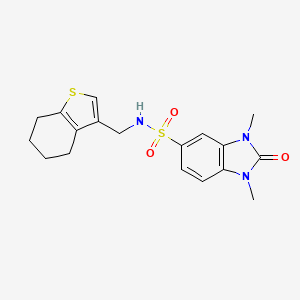![molecular formula C14H18N4O3S B11053318 6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11053318.png)
6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety. The presence of butoxymethyl and dimethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the purine moiety. The butoxymethyl group is then added through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, IR, and MS analysis, are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially for the butoxymethyl group
Common Reagents and Conditions
Common reagents include potassium thiocyanate, hydrazonoyl chloride, and phenylisothiocyanate. Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4,6,7(1H,3H)tetrone 6-((4-methylphenyl)hydrazone)
- 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine .
Uniqueness
6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific functional groups and structural configuration.
Properties
Molecular Formula |
C14H18N4O3S |
|---|---|
Molecular Weight |
322.39 g/mol |
IUPAC Name |
8-(butoxymethyl)-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C14H18N4O3S/c1-4-5-6-21-7-9-8-22-13-15-11-10(18(9)13)12(19)17(3)14(20)16(11)2/h8H,4-7H2,1-3H3 |
InChI Key |
JQSZPQVWXMZUMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CSC2=NC3=C(N12)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate](/img/structure/B11053237.png)
![4-(2-chloro-4-fluorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11053238.png)

![Ethyl 2-[(6-amino-4-benzoyl-3,5-dicyano-2-pyridyl)sulfanyl]acetate](/img/structure/B11053245.png)
![2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N-(4-methylphenyl)benzamide](/img/structure/B11053253.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053265.png)
![6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11053267.png)


![1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11053290.png)
![4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11053300.png)

![2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid](/img/structure/B11053312.png)
